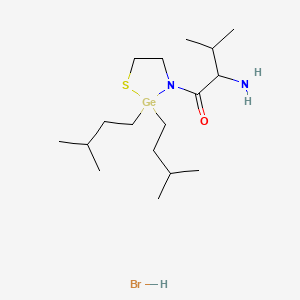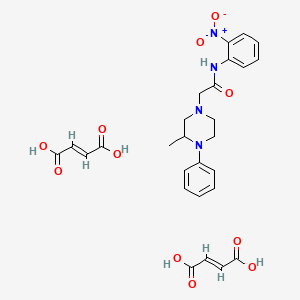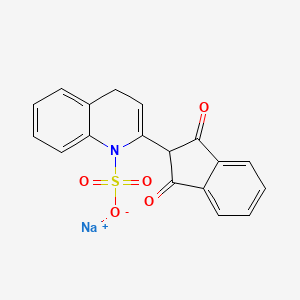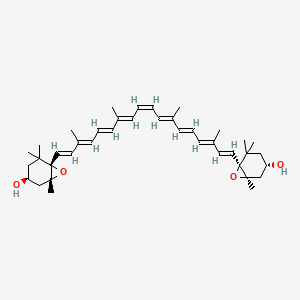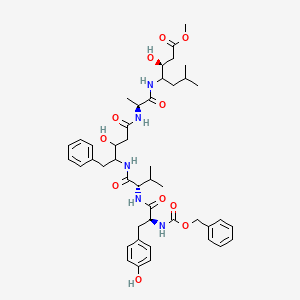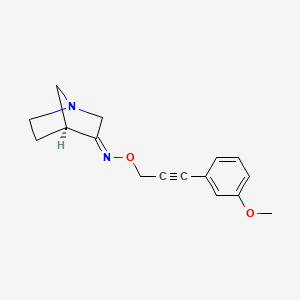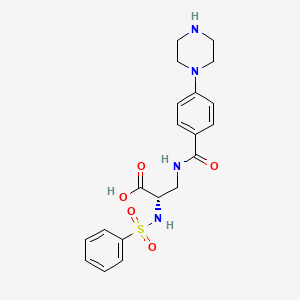
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride is a complex organic compound with a unique structure. It belongs to the class of dibenzothiepin derivatives, which are known for their diverse pharmacological activities. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride typically involves multiple steps, starting from the appropriate dibenzothiepin precursor. The key steps include:
Formation of the dibenzothiepin core: This is usually achieved through a cyclization reaction involving a suitable precursor.
Introduction of the dimethylamino group: This step involves the reaction of the dibenzothiepin core with dimethylamine under controlled conditions.
Acetamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted dibenzothiepin derivatives.
Wissenschaftliche Forschungsanwendungen
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitter receptors, leading to its therapeutic effects. The exact pathways and targets are still under investigation, but it is known to influence the central nervous system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-4-[4-(4-fluorophenyl)-1-piperazinyl]butanamide
- N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-N’-ethylurea
- N-(6,11-dihydrodibenzo(b,e)thiepin-11-yl)-4-[4-(diphenylmethylene)-1-piperidinyl]butanamide
Uniqueness
N-(6,11-Dihydrodibenzo(b,e)thiepin-11-yl)-2-(dimethylamino)acetamide monohydrochloride is unique due to its specific structural features and the presence of the dimethylaminoacetamide group. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
117125-46-9 |
|---|---|
Molekularformel |
C18H21ClN2OS |
Molekulargewicht |
348.9 g/mol |
IUPAC-Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-2-(dimethylamino)acetamide;hydrochloride |
InChI |
InChI=1S/C18H20N2OS.ClH/c1-20(2)11-17(21)19-18-14-8-4-3-7-13(14)12-22-16-10-6-5-9-15(16)18;/h3-10,18H,11-12H2,1-2H3,(H,19,21);1H |
InChI-Schlüssel |
YMRIPQMSYOAQHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



